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Compound of Interest

1-(6-Nitrobenzo[d][1,3]dioxol-5-
Compound Name:
yl)ethanol

Cat. No.: B068393

An In-Depth Technical Guide to the Structure Elucidation of a-Methyl-6-nitro-1,3-benzodioxole-
5-methanol

This guide provides a comprehensive technical overview of the methodologies and analytical
reasoning required for the complete structure elucidation of a-Methyl-6-nitro-1,3-benzodioxole-
5-methanol. This molecule, with its distinct combination of a substituted benzodioxole core, a
nitro group, and a secondary alcohol, presents an interesting case for structural analysis. The
principles and workflows detailed herein are designed for researchers, scientists, and
professionals in drug development and forensic chemistry, providing a robust framework for the
characterization of novel small molecules.

The elucidation of a chemical structure is a deductive process, piecing together evidence from
multiple analytical techniques to form a coherent and verifiable conclusion. For a novel
compound like a-Methyl-6-nitro-1,3-benzodioxole-5-methanol, a multi-faceted analytical
approach is not just recommended, but essential for unambiguous confirmation. This guide will
explore the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy,
Nuclear Magnetic Resonance (NMR) Spectroscopy, and single-crystal X-ray Crystallography.

Molecular Overview and Synthetic Context

Chemical Identity:

¢ Systematic Name: a-Methyl-6-nitro-1,3-benzodioxole-5-methanol
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Synonyms: a-Methyl-6-nitropiperonyl alcohol, 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol[1][2]

CAS Number: 159873-64-0[1][2]

Molecular Formula: CoHoNOs[1][2]

Molecular Weight: 211.17 g/mol [1][2]

A plausible synthetic route to this compound could involve the nitration of 1,3-benzodioxole-5-
carbaldehyde (piperonal), followed by a Grignard reaction with methylmagnesium bromide to
form the secondary alcohol. This synthetic context is crucial as it provides an initial hypothesis
for the molecular structure.

Mass Spectrometry: The Molecular Blueprint

Mass spectrometry is the first port of call in structure elucidation, providing the molecular
weight and fragmentation patterns that offer initial clues to the compound's composition.[3]

Experimental Protocol: Electron lonization Mass
Spectrometry (EI-MS)

o Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g.,
methanol or dichloromethane).

¢ Injection: The sample is introduced into the mass spectrometer, typically via a direct insertion
probe or gas chromatography (GC) inlet.

¢ lonization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to
induce ionization and fragmentation.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The abundance of each ion is measured, generating a mass spectrum.

Expected Data and Interpretation
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The mass spectrum is expected to show a molecular ion peak (M*) corresponding to the
molecular weight of the compound. High-resolution mass spectrometry (HRMS) would be
employed to confirm the elemental composition.

Expected m/z Proposed Fragment Significance

211 [CoHaNOs]* Molecular lon (M%)

196 [M - CHs]* Loss of a methyl group
194 [M - OH]* Loss of a hydroxyl group
165 [M-NO2]* Loss of the nitro group

151 [CsH7Os]* Fragmentation of the side
8rn7U3
chain

135 [C7H303]* Further fragmentation

The fragmentation pattern provides a roadmap to the molecule's structure. For instance, the
loss of a methyl group (15 amu) and a nitro group (46 amu) would strongly support the
proposed structure.

Mass Spectrometry Workflow

Sample Preparation Electron lonization Mass Analysis (m/z) Detection & Spectrum Generation Data Interpretation

Click to download full resolution via product page

Caption: Workflow for Mass Spectrometry Analysis.

Infrared Spectroscopy: Functional Group
Identification
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Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional
groups present in a molecule by measuring the absorption of infrared radiation.[3]

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

o Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal
(e.g., diamond or germanium).

o Data Acquisition: An IR beam is passed through the ATR crystal, where it interacts with the
sample at the surface.

e Spectrum Generation: The attenuated beam is detected, and a Fourier transform is applied
to generate the IR spectrum (transmittance or absorbance vs. wavenumber).

Expected Data and Interpretation

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of
specific bonds within the molecule.

Wavenumber (cm~?) Vibration Functional Group
3500-3200 (broad) O-H stretch Alcohol

3100-3000 C-H stretch Aromatic
2980-2850 C-H stretch Aliphatic
1550-1475 (strong) N-O asymmetric stretch Aromatic Nitro[4][5]
1360-1290 (strong) N-O symmetric stretch Aromatic Nitro[4][5]
1250-1200 & 1040-1000 C-O-C stretch Dioxole ring
1100-1000 C-O stretch Secondary Alcohol

The presence of a broad peak in the 3500-3200 cm~1 region is a strong indicator of the
hydroxyl group.[6] The two strong absorptions for the nitro group are also highly diagnostic.[4]

[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure and connectivity of atoms
in a molecule.[3] For a-Methyl-6-nitro-1,3-benzodioxole-5-methanol, *H and 13C NMR, along
with 2D techniques like COSY and HSQC, are indispensable.

Experimental Protocol: *H and **C NMR

o Sample Preparation: The sample (typically 5-10 mg) is dissolved in a deuterated solvent
(e.g., CDCIs or DMSO-ds) in an NMR tube.

o Data Acquisition: The sample is placed in the NMR spectrometer, and the appropriate pulse
sequences are applied to acquire the *H and 13C spectra.

o Data Processing: The raw data (Free Induction Decay) is processed (Fourier transform,
phasing, and baseline correction) to obtain the NMR spectrum.

E | 1 NMR I T ion ( 1

Chemical Shift (3,

Multiplicity Integration Assignment
ppm)
~7.5 s 1H Ar-H
~7.0 s 1H Ar-H
~6.1 s 2H O-CH2-O
~5.2 q 1H CH-OH
~2.5 d 1H OH
~15 d 3H CHs

e The two singlets in the aromatic region are due to the isolated aromatic protons.

e The singlet around 6.1 ppm is characteristic of the methylenedioxy bridge protons.[7][8]
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e The quartet for the methine proton (CH-OH) is due to coupling with the adjacent methyl

group protons.

e The doublet for the methyl group is due to coupling with the methine proton.

e The hydroxyl proton will appear as a broad singlet, and its position can be concentration-

dependent. It will also exchange with D20.[9]

Expected *C NMR Data and Interpretation (in CDCIz)

Chemical Shift (8, ppm)

Assignment

~150-145 Ar-C (quaternary, attached to O)
~140 Ar-C (quaternary, attached to NOz2)
~135 Ar-C (quaternary)

~110-105 Ar-CH

~102 O-CH2-O

~68 CH-OH

~25 CHs

The chemical shifts are predictions based on the electronic environment of each carbon. The

downfield shifts of the aromatic carbons are influenced by the electron-withdrawing nitro group

and the oxygen atoms of the dioxole ring.
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NMR Data Integration

1H-1H Correlations /1H-13C Correlations \!H-13C Correlations

13C NMR

Proton Environments

& Coupling Carbon Environments

Proposed Structure

Click to download full resolution via product page

Caption: Integration of 2D NMR data for structural confirmation.

X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide powerful evidence, single-crystal X-ray crystallography

offers unambiguous proof of structure by determining the precise three-dimensional

arrangement of atoms in a crystal.[10][11]

Experimental Protocol: Single-Crystal X-ray Diffraction

o Crystallization: High-quality single crystals of the compound are grown, often by slow

evaporation of a solvent.[11][12][13]

» Crystal Mounting: A suitable crystal is mounted on a goniometer head.

» Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the

diffraction pattern is collected on a detector as the crystal is rotated.[11][12]
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 Structure Solution and Refinement: The diffraction data is used to solve the phase problem
and generate an electron density map, from which the atomic positions are determined and
refined.[12]

Expected Outcome

A successful X-ray crystallographic analysis will provide the precise coordinates of all atoms in
the crystal lattice, confirming the connectivity, stereochemistry (if applicable, though this
molecule is achiral unless resolved), and conformation of the molecule. This technique would
definitively confirm the relative positions of the nitro group, the methanol substituent, and the
methylenedioxy bridge on the aromatic ring.

Conclusion: A Unified Structural Assignment

The structure elucidation of a-Methyl-6-nitro-1,3-benzodioxole-5-methanol is achieved through
the systematic and integrated application of multiple analytical techniques. Mass spectrometry
confirms the molecular formula, while IR spectroscopy identifies the key functional groups.
NMR spectroscopy provides the detailed carbon-hydrogen framework and connectivity. Finally,
X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional
structure. This comprehensive approach ensures the scientific rigor required in modern
chemical research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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